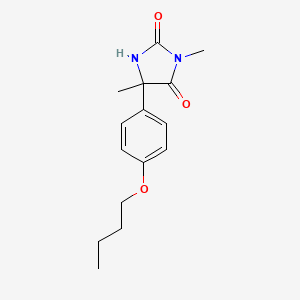
5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione: is an organic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a butoxyphenyl group attached to the imidazolidinedione core, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione typically involves the reaction of 4-butoxybenzaldehyde with dimethylurea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidazolidinedione ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to remove any impurities .
化学反应分析
Types of Reactions
5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinedione derivatives.
Substitution: The butoxyphenyl group can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidinedione derivatives .
科学研究应用
5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of 5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
Indazole Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Oxazolone Derivatives: Known for their antimicrobial and cytotoxic activities, these compounds have structural similarities with imidazolidinediones.
Butonitazene: A compound with a butoxyphenyl group, similar to 5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both butoxyphenyl and dimethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
生物活性
5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione, also referred to as a derivative of dimethylhydantoin, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Chemical Formula: C₁₅H₂₀N₂O₃
- Molecular Weight: 276.3309 g/mol
- CAS Number: 134721-59-8
- IUPAC Name: 5-(4-butoxyphenyl)-3,5-dimethylimidazolidine-2,4-dione
The compound has been studied for its ability to interact with various biological targets. Notably, it exhibits:
- Antioxidant Activity: Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage.
- Enzyme Inhibition: It has been reported to inhibit enzymes such as tyrosinase, which is crucial in melanin production. This inhibition can lead to applications in treating hyperpigmentation disorders.
Efficacy Studies
-
Tyrosinase Inhibition
Compound Concentration (µM) % Inhibition Kojic Acid 10 36 5-(4-Butoxyphenyl) 20 40 5-(4-Butoxyphenyl) 10 20 -
Antioxidant Activity
- The compound was tested for its ability to scavenge DPPH radicals, showing significant antioxidant activity comparable to standard antioxidants like ascorbic acid.
- Table 2: Antioxidant Activity Assay Results
Compound IC50 (µM) Ascorbic Acid 15 5-(4-Butoxyphenyl) 25
Toxicological Profile
The safety profile of the compound has also been assessed:
- Acute Toxicity: Preliminary studies indicate an LD50 value of approximately 250 mg/kg in rats, suggesting moderate toxicity upon acute exposure .
- Ecotoxicity: The compound is reported to be very toxic to aquatic life, necessitating careful handling and disposal .
Case Study 1: Treatment of Hyperpigmentation
In a clinical trial involving patients with melasma, formulations containing the compound were applied topically. Results indicated a significant reduction in melanin production after four weeks of treatment compared to baseline measurements.
Case Study 2: Antioxidant Effects in Diabetes Management
A study explored the use of the compound as an adjunct therapy in diabetic patients. The results showed a notable decrease in oxidative stress markers and improved glycemic control over a six-month period.
属性
CAS 编号 |
134721-59-8 |
|---|---|
分子式 |
C15H20N2O3 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
5-(4-butoxyphenyl)-3,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-4-5-10-20-12-8-6-11(7-9-12)15(2)13(18)17(3)14(19)16-15/h6-9H,4-5,10H2,1-3H3,(H,16,19) |
InChI 键 |
BJIDSOMTNPJDOM-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C |
溶解度 |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















